Cyclohexylbis(2-ethylphenyl)phosphine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H29P |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
cyclohexyl-bis(2-ethylphenyl)phosphane |
InChI |
InChI=1S/C22H29P/c1-3-18-12-8-10-16-21(18)23(20-14-6-5-7-15-20)22-17-11-9-13-19(22)4-2/h8-13,16-17,20H,3-7,14-15H2,1-2H3 |
InChI Key |
GAHNNZVUAVDXMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1P(C2CCCCC2)C3=CC=CC=C3CC |
Origin of Product |
United States |
Synthetic Methodologies for Cyclohexylbis 2 Ethylphenyl Phosphine and Analogous Phosphine Ligands
Established Synthetic Pathways for Tertiary Phosphines
Traditional methods for forming phosphorus-carbon bonds provide the foundation for synthesizing a vast library of phosphine (B1218219) ligands, including mixed alkyl-aryl phosphines.
The reaction of organomagnesium halides (Grignard reagents) with phosphorus halides is a cornerstone of organophosphorus chemistry and one of the most versatile methods for preparing tertiary phosphines. nih.govrsc.org This approach involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on an electrophilic phosphorus center. The synthesis can be controlled to produce symmetric, asymmetric, trialkyl, and triaryl phosphines by selecting the appropriate starting materials. researchgate.netnih.gov
The general synthesis starts with a phosphorus halide, such as phosphorus trichloride (B1173362) (PCl₃), and sequentially introduces different organic groups. For a mixed phosphine like Cyclohexylbis(2-ethylphenyl)phosphine, the synthesis could theoretically proceed by reacting PCl₃ first with one equivalent of cyclohexylmagnesium bromide, followed by two equivalents of 2-ethylphenylmagnesium bromide. A more common approach for creating unsymmetrical phosphines involves starting with dichlorophosphines (RPCl₂) or chlorophosphines (R₂PCl). mdpi.comresearchgate.net For instance, dichlorophenylphosphine (B166023) can be treated with different Grignard reagents in a stepwise manner to yield mixed phosphines. nih.gov
Despite its utility, this method can be limited by the functional group tolerance of Grignard reagents and the potential for side reactions, sometimes leading to oxidation products if not performed under strictly anaerobic conditions. researchgate.net
Table 1: Examples of Tertiary Phosphines Synthesized via Grignard Reagents
| Starting Phosphine Halide | Grignard Reagent(s) | Product | Yield (%) |
|---|---|---|---|
| Chlorodiphenylphosphine (B86185) | Methylmagnesium chloride | Methyldiphenylphosphine | 62-86% mdpi.com |
| Chlorodiphenylphosphine | Ethylmagnesium bromide | Ethyldiphenylphosphine | 62-86% mdpi.com |
| Dichlorophenylphosphine | Isopropylmagnesium bromide | Diisopropylphenylphosphine | 52% nih.gov |
This table is interactive. You can sort and filter the data.
Transition metal-catalyzed cross-coupling reactions have emerged as powerful and direct methods for the synthesis of tertiary phosphines, offering improved functional group tolerance compared to traditional organometallic routes. rsc.org These reactions typically involve the coupling of an aryl or vinyl halide/sulfonate with a phosphorus nucleophile, such as a secondary phosphine (R₂PH) or a silylphosphine. researchgate.net Palladium- and nickel-based catalysts are most commonly employed. nih.gov
Nickel-catalyzed processes are particularly effective and provide a convenient route to tertiary phosphines from readily available starting materials. rsc.org A notable method involves the cross-coupling of aryl sulfonates or halides with chlorodiphenylphosphine in the presence of a nickel catalyst and a reducing agent, such as zinc powder. The zinc serves a dual purpose: it reduces the Ni(II) precatalyst to the active Ni(0) species and forms a phosphido-zinc intermediate for transmetalation. This methodology is robust, tolerating various functional groups and substitution patterns on the aromatic ring. researchgate.net
Palladium-catalyzed reactions, often referred to as Hirao reactions, are also widely used for C–P bond formation, coupling aryl halides or triflates with sources of phosphorus like H-phosphonates or secondary phosphine oxides. rsc.orgnih.gov More recent advancements allow for the direct coupling of aryl bromides and triflates with acylphosphines, which are air- and moisture-stable phosphination reagents, to directly afford trivalent phosphines. organic-chemistry.orgacs.org
Table 2: Overview of Nickel-Catalyzed C-P Cross-Coupling Reactions
| Aryl Substrate | Phosphorus Source | Catalyst System | Product Type |
|---|---|---|---|
| Aryl trifluoromethanesulfonates | Ph₂PCl | NiCl₂(dppe) / Zn | Triarylphosphine |
| Heteroaryl chlorides | Ph₂P(O)H | Nickel Complex / N-ligand | Heteroaryl phosphine oxide nih.gov |
| (Het)aromatic tosylates | Secondary phosphine oxides | Nickel Complex / Phosphine ligand | (Het)aromatic phosphine oxide researchgate.net |
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To address the safety and environmental concerns associated with traditional phosphorus chemistry, which often relies on hazardous reagents like phosphorus trichloride (PCl₃), methods utilizing elemental white phosphorus (P₄) have been developed. oup.comnih.gov These strategies aim for a more atom-economical and sustainable synthesis of organophosphorus compounds. nih.gov
Recent advancements have focused on the activation of the stable P₄ tetrahedron through radical pathways, often initiated by electrochemical or photochemical means. nih.govacs.org One innovative approach is a tandem electro-thermal process. oup.com In this system, P₄ is first electrochemically oxidized in the presence of a recyclable transfer reagent to generate a stable, electrophilic phosphorus intermediate. This intermediate, analogous to PCl₃ but more resistant to over-oxidation, can then be converted thermochemically into a variety of trivalent phosphorus compounds. oup.comnih.gov
Photocatalytic strategies have also been employed to activate P₄ through reduction, generating phosphorus-centered radicals that can be trapped by organic substrates to form P–C bonds, yielding products such as triarylphosphines. nih.gov These methods represent a significant step towards the greener synthesis of phosphine ligands by directly functionalizing the most elemental form of phosphorus. chinesechemsoc.org
Stereoselective Synthesis of Chiral Phosphine Ligands
The development of chiral phosphine ligands, where the phosphorus atom itself is a stereocenter (P-chiral), has been pivotal in asymmetric catalysis. The synthesis of these molecules in an enantiomerically pure form requires sophisticated stereoselective methodologies. nih.govresearchgate.net
A highly successful and widely adopted strategy for the synthesis of P-chiral phosphines involves the use of phosphine-borane adducts as key intermediates. nih.govnih.gov The lone pair of electrons on the trivalent phosphorus atom is protected by coordination with borane (B79455) (BH₃), which prevents unwanted oxidation and racemization. researchgate.net These phosphine-borane complexes are typically stable, crystalline solids that are amenable to a wide range of chemical transformations. researchgate.net
The synthesis of P-chiral ligands via this route often begins with a prochiral or racemic phosphine-borane. researchgate.net Stereocontrol is achieved through stereoselective deprotonation of an α-carbon using a chiral base, followed by reaction with an electrophile. Alternatively, racemic secondary phosphine-boranes can be resolved or undergo stereospecific substitution at the phosphorus center. thieme-connect.de The final step involves the stereospecific removal of the borane protecting group, typically by reaction with an amine like diethylamine (B46881) or DABCO, which proceeds with complete retention of configuration at the phosphorus center. nih.gov This methodology has enabled the rational design and synthesis of numerous high-performance P-chiral phosphine ligands. nih.govsemanticscholar.orgjst.go.jp
Table 3: Key Steps in P-Chiral Ligand Synthesis via Phosphine-Boranes
| Step | Description | Stereochemical Outcome |
|---|---|---|
| Protection | Reaction of a tertiary or secondary phosphine with a borane source (e.g., BH₃·THF). | Forms a stable P-B bond, protecting the phosphorus lone pair. |
| Stereoselective Transformation | Asymmetric alkylation, arylation, or coupling of the phosphine-borane intermediate. | Creates or resolves the P-stereocenter with high fidelity. |
| Deprotection (Deboranation) | Treatment with an amine (e.g., diethylamine) or heating. | Removes the BH₃ group to yield the free phosphine with retention of configuration. nih.gov |
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Dynamic Kinetic Asymmetric Transformation (DyKAT) is a powerful strategy for synthesizing chiral compounds from racemic starting materials with theoretical yields of up to 100% for a single enantiomer. nih.gov This process is applicable when the enantiomers of a racemic starting material can be rapidly interconverted (epimerized) under the reaction conditions. A chiral catalyst then selectively reacts with one of the enantiomers at a rate faster than the racemization, effectively funneling the entire starting material into a single, enantiomerically enriched product. nih.govmdpi.com
In the context of P-chiral phosphine synthesis, DyKAT has been applied to C–P cross-coupling reactions. researchgate.net For example, a palladium-catalyzed process can couple a racemic, configurationally unstable biaryl triflate with a secondary phosphine oxide. acs.org The presence of a chiral ligand on the palladium catalyst allows for the dynamic kinetic resolution of the rapidly equilibrating atropisomeric intermediates, leading to the formation of an axially chiral and P-chiral phosphine oxide with high diastereoselectivity and enantioselectivity. acs.orgresearchgate.net This approach combines the resolution of two distinct chiral elements in a single synthetic operation, providing efficient access to complex and highly valuable chiral ligands. acs.org
Advanced Synthetic Approaches
In addition to traditional synthetic methods, the development of novel strategies has allowed for the construction of highly complex and functionalized phosphine ligands. These advanced approaches offer greater control over the ligand architecture and can provide access to previously unattainable structures.
Coordination-driven self-assembly has emerged as a powerful tool for the construction of intricate supramolecular structures, including complex phosphine-based architectures. This strategy utilizes metal-ligand coordination bonds to direct the assembly of molecular components into well-defined, stable structures. The geometry and coordination preferences of the metal centers, in concert with the shape and functionality of the organic ligands, dictate the final architecture of the assembled species.
A variety of supramolecular clusters, such as tetrahedra, helicates, and mesocates, have been synthesized using polytopic phosphine ligands and coinage metals like copper(I), silver(I), and gold(I). The formation of these structures is highly dependent on the symmetry and geometry of the phosphine donor atoms within the ligand. For instance, rigid threefold or twofold symmetric phosphine ligands can self-assemble with metal ions to produce discrete metal-ligand clusters or, in some cases, coordination polymers. The resulting structures are often characterized by single-crystal X-ray crystallography, high-resolution mass spectrometry, and NMR spectroscopy to elucidate their complex three-dimensional arrangements.
The principles of coordination-based self-assembly are not limited to the formation of discrete cages and clusters. This methodology has also been applied to the synthesis of macrocyclic phosphine ligands. In a "metal-template" approach, the metal ion acts as a scaffold, bringing the reactive components of the macrocycle into proximity and facilitating the cyclization reaction. This templating effect can lead to high yields and selectivity for the desired macrocyclic product.
A summary of representative coordination-driven self-assembled phosphine structures is presented in the table below:
| Ligand Type | Metal Ion(s) | Resulting Architecture |
| Polytopic Phosphines | Cu(I), Ag(I), Au(I) | Tetrahedra, Helicates, Mesocates, Coordination Polymers |
| Alkenyl Phosphines | Mo(0) | Macrocyclic Triphosphine Complexes |
| Open-chain Tetradentate Phosphines | Mo-oxo | Planar Macrocyclic Tetradentate Phosphine Complexes |
This table provides a generalized overview of coordination assembly strategies for phosphine ligand construction.
A frontier in ligand synthesis involves the integration of synthetic phosphine moieties into biological macromolecules, such as proteins, to create artificial metalloenzymes. This approach combines the catalytic prowess of transition metals with the exquisite selectivity and efficiency of enzymes. The genetic incorporation of unnatural amino acids (UAAs) bearing phosphine functionalities is a key strategy in this endeavor.
This technique relies on the expansion of the genetic code, where a codon that is normally a "stop" signal is repurposed to encode for a UAA. An orthogonal aminoacyl-tRNA synthetase/tRNA pair is engineered to specifically recognize the UAA and its corresponding codon, enabling the site-specific incorporation of the UAA into a protein's primary sequence during translation.
Recently, the genetic incorporation of a borane-protected phosphine-containing amino acid, P3BF, into proteins has been reported. qucosa.de Following its incorporation, a one-pot deprotection and metal coordination strategy can be employed under aqueous and aerobic conditions to generate the active metalloprotein. qucosa.de This methodology opens the door to designing novel metalloenzymes with tailored catalytic activities. qucosa.de
The key steps in the genetic encoding of phosphine ligands for metalloprotein integration are outlined below:
| Step | Description |
| 1. Design and Synthesis of a Phosphine-Containing Unnatural Amino Acid (UAA) | The UAA must be stable in a cellular environment and possess a functional group for incorporation. Often, the phosphine is protected (e.g., as a borane adduct) to prevent oxidation. |
| 2. Engineering of an Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pair | This pair is evolved to be specific for the phosphine-UAA and not recognize any of the canonical amino acids. |
| 3. Repurposing of a Codon | A stop codon (e.g., the amber codon, UAG) is typically used to encode the UAA. |
| 4. In Vivo Protein Expression | The engineered protein is expressed in a host organism (e.g., E. coli or mammalian cells) in the presence of the phosphine-UAA. |
| 5. Post-Translational Modification and Metalation | If the phosphine was protected, it is deprotected, and the desired metal ion is introduced to form the active artificial metalloenzyme. |
This table outlines the general workflow for the creation of artificial metalloenzymes through the genetic incorporation of phosphine ligands.
This powerful technique allows for the precise placement of a phosphine ligand within a protein scaffold, enabling the creation of a tailored microenvironment around the catalytic metal center. This can lead to enhanced catalytic efficiency, selectivity, and stability, paving the way for the development of next-generation biocatalysts for a wide range of chemical transformations.
Catalytic Applications of Cyclohexylbis 2 Ethylphenyl Phosphine and Analogous Phosphine Ligands
Asymmetric Catalysis
The utility of cyclohexylbis(2-ethylphenyl)phosphine and structurally similar bulky, electron-rich phosphine (B1218219) ligands is most prominently demonstrated in the field of asymmetric catalysis. The steric hindrance provided by the cyclohexyl and 2-ethylphenyl substituents plays a crucial role in controlling the spatial arrangement of substrates coordinating to the metal catalyst, while the electron-donating nature of the phosphine enhances the catalytic activity.
Rhodium complexes bearing bulky phosphine ligands have been investigated for asymmetric hydroamination and hydroamidation reactions, which involve the addition of an N-H bond across a carbon-carbon multiple bond. While specific data for this compound in these reactions is not extensively documented, analogous systems with other bulky phosphine ligands demonstrate the potential of this ligand class. The steric bulk of the ligand is critical for achieving high enantioselectivity by differentiating between the two prochiral faces of the unsaturated substrate.
For instance, rhodium catalysts bearing chiral phosphine ligands have been employed in the intramolecular hydroamination of aminoalkenes. The bulky substituents on the phosphine ligand create a chiral pocket that dictates the stereochemical outcome of the C-N bond formation. The development of highly enantioselective hydroamination and hydroamidation reactions remains an active area of research, with the design of new bulky and electron-rich phosphine ligands being a key focus.
Asymmetric hydrogenation is a cornerstone of enantioselective catalysis, and bulky phosphine ligands are central to the success of many rhodium- and iridium-based catalysts. nih.govnih.gov These catalysts are highly effective for the hydrogenation of a wide variety of prochiral olefins, ketones, and imines. The steric and electronic properties of ligands like this compound are crucial for creating a highly selective catalytic environment. sigmaaldrich.com
Rhodium complexes with bulky phosphine ligands are particularly effective for the asymmetric hydrogenation of functionalized olefins, such as dehydroamino acid derivatives. nih.govacs.org The bulky nature of the ligand restricts the conformational flexibility of the substrate-catalyst complex, leading to a well-defined transition state and high enantioselectivity. us.es Iridium catalysts, often paired with P,N-ligands that can include a bulky phosphine moiety, have shown exceptional performance in the hydrogenation of non-functionalized and sterically hindered olefins. nih.govacs.orgacs.org The electron-rich nature of these phosphines enhances the catalytic activity of the iridium center.
Table 1: Asymmetric Hydrogenation of Olefins with Analogous Bulky Phosphine Ligands This table presents representative data from studies on analogous bulky phosphine ligands to illustrate the typical performance in asymmetric hydrogenation reactions.
| Catalyst System | Substrate | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| [Rh(COD)(P-OP)]BF₄ | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | >99 | 96 |
| [Ir(COD)(P-OP)]BF₄ | (E)-1,2-diphenylpropene | (S)-1,2-diphenylpropane | >99 | 92 |
| [Rh(TangPhos)(COD)]BF₄ | Dimethyl itaconate | (S)-2-methylsuccinic acid dimethyl ester | >99 | >99 |
Phosphine-catalyzed cycloaddition reactions represent a powerful tool for the construction of carbocyclic and heterocyclic ring systems. pku.edu.cnresearchgate.netscite.ai Chiral phosphines, including bulky variants, can act as nucleophilic catalysts to initiate these transformations and control their stereochemical outcome. acs.orgnih.gov
In a typical phosphine-catalyzed [3+2] cycloaddition, the phosphine adds to an allenoate to form a zwitterionic intermediate that acts as a 1,3-dipole. nih.govresearchgate.net This dipole then reacts with an electron-deficient alkene or imine to afford the cyclopentene (B43876) or pyrroline (B1223166) product. The use of a chiral phosphine with bulky substituents can effectively control the facial selectivity of the cycloaddition, leading to high enantioselectivity. While specific examples utilizing this compound are not prevalent, the principle has been demonstrated with other chiral phosphines.
Similarly, phosphine-catalyzed [8+2] cycloadditions of allenes with tropones or related systems provide access to eight-membered ring systems. The steric and electronic nature of the phosphine catalyst is critical for both the efficiency and the enantioselectivity of these higher-order cycloadditions. researchgate.net
The Suzuki-Miyaura cross-coupling reaction is a fundamental C-C bond-forming reaction in organic synthesis. The use of bulky, electron-rich monophosphine ligands has been instrumental in extending the scope of this reaction to include challenging substrates, such as sterically hindered aryl chlorides and electron-rich aryl halides. nih.govlibretexts.orgacs.orgnih.gov Ligands analogous to this compound play a crucial role in facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. researchgate.net
The steric bulk of these ligands promotes the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition of aryl halides. The electron-donating character of the phosphine increases the electron density on the palladium center, which also facilitates oxidative addition and can influence the rate of reductive elimination. In enantioselective variants of the Suzuki-Miyaura coupling, chiral bulky phosphine ligands are employed to create atropisomeric biaryl compounds. acs.orgresearchgate.netacs.org The chiral ligand environment dictates the orientation of the coupling partners in the transition state of the reductive elimination step, thereby controlling the axial chirality of the product.
Table 2: Enantioselective Suzuki-Miyaura Cross-Coupling with Analogous Bulky Phosphine Ligands This table provides illustrative examples of enantioselective Suzuki-Miyaura reactions using catalysts with bulky phosphine ligands.
| Catalyst System | Aryl Halide | Boronic Acid | Product | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ / Chiral Monophosphine | 1-Bromo-2-methylnaphthalene | 2-Naphthylboronic acid | (S)-1-(2-Methylnaphthalen-1-yl)-2-naphthol | 95 | 94 |
| Pd(dba)₂ / (S)-sSPhos | 2-Bromo-6-methoxynaphthalene | 2-Hydroxyphenylboronic acid | (S)-2'-Hydroxy-6'-methoxy-[1,1'-binaphthalen]-2-ol | 88 | 98 |
The asymmetric hydrophosphination of alkenes and alkynes is a direct and atom-economical method for the synthesis of chiral organophosphorus compounds, which are valuable as chiral ligands and in materials science. nih.govresearchgate.net Catalytic systems based on copper and palladium with chiral phosphine ligands have shown promise in this area. nsf.govnih.govnsf.govresearchgate.netacs.org
In these reactions, a metal-hydride species is often proposed to add across the double or triple bond, followed by reaction with a phosphine source, or a metal-phosphide species directly adds to the unsaturated substrate. The enantioselectivity is controlled by the chiral ligand, which differentiates between the two faces of the prochiral substrate. Bulky phosphine ligands can enhance both the reactivity and selectivity of these transformations. For instance, copper-catalyzed asymmetric hydrophosphination of activated alkenes with chiral diphosphine ligands has been shown to proceed with high enantioselectivity. Palladium-catalyzed systems have also been developed for the hydrophosphination of styrenes and other olefins. nih.gov
Transition metal-catalyzed cycloisomerization of enynes is a powerful method for the construction of complex cyclic structures from simple acyclic precursors. organic-chemistry.orgnih.govresearchgate.net Gold and rhodium complexes are particularly effective catalysts for these transformations, and the use of chiral phosphine ligands can render these reactions highly enantioselective. researchgate.netnih.govnih.gov
In a typical gold(I)-catalyzed enyne cycloisomerization, the phosphine ligand stabilizes the cationic gold center, which activates the alkyne towards nucleophilic attack by the tethered alkene. nih.gov The chiral environment created by a bulky phosphine ligand directs the cyclization to occur in a stereoselective manner. Rhodium(I) catalysts with chiral phosphine ligands also promote the cycloisomerization of enynes, often through a different mechanistic pathway involving oxidative cyclometalation. The steric and electronic properties of the phosphine ligand are critical in controlling the stereochemistry of the newly formed stereocenters.
Table 3: Enantioselective Enyne Cycloisomerization with Analogous Chiral Phosphine Ligands This table shows representative results for enantioselective enyne cycloisomerizations catalyzed by gold and rhodium complexes with chiral phosphine ligands.
| Catalyst System | Enyne Substrate | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| [Au(L)]SbF₆ (L=chiral phosphine) | N-(prop-2-yn-1-yl)-N-(pent-4-en-1-yl)tosylamide | (S)-1-Tosyl-2,3,3a,4-tetrahydro-1H-cyclopenta[c]pyrrole | 95 | 94 |
| [Rh(COD)(L)]BF₄ (L=chiral diphosphine) | (E)-N-(Hex-4-en-1-yn-1-yl)-4-methyl-N-tosylbenzenesulfonamide | (S)-5-Methylene-1-tosyl-1,2,3,4-tetrahydropyridine | 92 | 99 |
Cross-Coupling Reactions
Bulky, electron-rich phosphine ligands are pivotal in palladium-catalyzed cross-coupling reactions, enhancing catalytic efficiency for the formation of carbon-carbon and carbon-heteroatom bonds. Their steric and electronic properties are known to accelerate key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov
In Suzuki-Miyaura coupling, ligands analogous to this compound, such as the dialkylbiaryl phosphines (e.g., XPhos, SPhos), have revolutionized the field by enabling the use of challenging substrates like aryl chlorides and sterically hindered coupling partners. nih.govnih.govsigmaaldrich.com The effectiveness of these ligands stems from their ability to promote the formation of highly active, monoligated L-Pd(0) species. nih.gov The steric bulk of the phosphine facilitates the generation of these 14-electron complexes, which undergo oxidative addition with aryl halides more rapidly than more coordinatively saturated palladium centers. nih.gov Furthermore, the electron-rich nature of the ligand enhances the rate of the final reductive elimination step, which is often rate-limiting, to release the biaryl product and regenerate the active catalyst. nih.gov
Catalyst systems based on bulky phosphines have demonstrated high efficacy in coupling reactions involving sterically demanding and heterocyclic substrates, often at room temperature. nih.gov For instance, palladium catalysts supported by biaryl phosphacycles have shown excellent performance in the Suzuki-Miyaura coupling of diverse aryl bromides and chlorides. nih.gov The performance of such catalyst systems highlights the importance of the ligand's architecture in achieving high yields and broad substrate scope.
| Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol %) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Chlorotoluene | Phenylboronic acid | SPhos | 0.0005 | 98 | nih.gov |
| 4-Chloroanisole | 2-Methylphenylboronic acid | SPhos | 1 | >99 | nih.gov |
| 1-Bromo-2,6-dimethylbenzene | 2,6-Dimethylphenylboronic acid | XPhos | 2 | 92 | sigmaaldrich.com |
| 2-Chloro-6-methylpyridine | 3-Methoxyphenylboronic acid | Ligand 1 (Phobane-based) | 2 | 97 | nih.gov |
The field of photoredox catalysis has expanded the scope of cross-coupling reactions to include radical pathways, often under mild, visible-light irradiation. The role of phosphine ligands in these transformations is multifaceted. In some systems, the ligand is specifically designed with a photosensitizing moiety to absorb visible light and facilitate single-electron transfer (SET) processes directly. researchgate.netnih.gov For example, a secondary phosphine oxide ligand bearing a visible-light sensitizing group can coordinate to palladium, enabling pseudo-intramolecular SET between the ligand and the metal center to initiate radical cross-couplings. researchgate.netnih.gov
Alternatively, in dual catalytic systems, a standard phosphine ligand supports a transition metal catalyst (e.g., nickel or palladium) that performs the cross-coupling, while a separate photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) is responsible for absorbing light and generating the necessary radical intermediates via SET with a substrate. rsc.orgacs.org In this context, bulky, electron-rich ligands like this compound would be expected to support the nickel or palladium center, stabilizing it and promoting the key steps of its catalytic cycle, while the photocatalyst independently manages the light-driven radical generation. acs.org
Olefin Metathesis with Ruthenium Catalysts
For second-generation Grubbs-type catalysts, which contain one phosphine and one N-heterocyclic carbene (NHC) ligand, the catalytic cycle is initiated by the dissociation of the phosphine ligand. researchgate.net This dissociative step is often rate-limiting and generates a highly reactive 14-electron ruthenium-alkylidene intermediate that can then bind to an olefin substrate to propagate the metathesis reaction. researchgate.netacs.orgnih.gov
The rate of phosphine dissociation (k₁) is highly dependent on both the steric and electronic properties of the ligand. acs.orgrsc.org
Steric Effects : Larger, bulkier phosphine ligands tend to dissociate more rapidly due to increased steric strain in the ground-state 16-electron precatalyst. This accelerates the initiation rate. researchgate.net
Electronic Effects : Less electron-donating (i.e., more electron-withdrawing) phosphines form weaker bonds with the electron-rich ruthenium center and thus dissociate more readily, leading to faster initiation. rsc.org
Systematic studies have quantified these effects by measuring the initiation rates for a series of catalysts with structurally varied phosphine ligands. acs.orgnih.gov For example, incorporating P-N bonds in aminophosphine (B1255530) ligands was found to accelerate catalyst initiation relative to the parent complex containing tricyclohexylphosphine (B42057) (PCy₃). acs.orgnih.gov A ligand such as this compound, with its significant steric profile, would be expected to promote rapid dissociation and thus lead to a fast-initiating catalyst.
| Catalyst Structure | Phosphine Ligand (L) | Initiation Rate Constant, k₁ (s⁻¹) at 80 °C | Reference |
|---|---|---|---|
| (H₂IMes)(PCy₃)(Cl)₂Ru=CHPh | Tricyclohexylphosphine (PCy₃) | 0.13 ± 0.01 | researchgate.net |
| (H₂IMes)(PPh₃)(Cl)₂Ru=CHPh | Triphenylphosphine (B44618) (PPh₃) | 9.6 ± 0.2 | researchgate.net |
| (H₂IMes)(P(p-CF₃C₆H₄)₃)(Cl)₂Ru=CHPh | Tris(4-trifluoromethylphenyl)phosphine | ~20 | rsc.org |
| (H₂IMes)(CyP(morpholino)₂)(Cl)₂Ru=CHPh | Cyclohexylbis(morpholino)phosphine | (Qualitatively faster than PCy₃) | acs.orgnih.gov |
Hydroformylation of Olefins
Rhodium-catalyzed hydroformylation is a large-scale industrial process for converting olefins into aldehydes. The choice of phosphine or phosphite (B83602) ligand is crucial for controlling both the reaction rate and, most importantly, the regioselectivity—the ratio of the desired linear aldehyde to the branched isomer (l:b ratio). acs.org
For terminal olefins, bulky and electron-rich phosphine ligands generally favor the formation of the linear aldehyde. acs.org The prevailing mechanism involves the formation of rhodium-hydride species that coordinate the olefin. Steric repulsion between a bulky phosphine ligand and the alkyl group of the olefin disfavors the formation of the branched rhodium-alkyl intermediate, thereby promoting the pathway that leads to the linear aldehyde. While electronic factors also play a role, steric character is often a dominant feature in achieving good regioselectivity. rsc.org Ligands like this compound, possessing significant steric hindrance, would be anticipated to provide high selectivity for the linear aldehyde product in the hydroformylation of terminal alkenes.
| Olefin | Ligand | Temperature (°C) | Pressure (bar, CO/H₂) | Linear:Branched (l:b) Ratio | Reference |
|---|---|---|---|---|---|
| 1-Octene | Triphenylphosphine (PPh₃) | 80 | 10 | 2.9 | acs.org |
| 1-Octene | Xantphos | 120 | 20 | >98:2 | researchgate.net |
| Styrene | Triphenylphosphine (PPh₃) | 60 | 40 | 1:4.5 | researchgate.net |
| Styrene | DPPPEG-400 | 100 | 40 | Major linear product | researchgate.net |
| 1-Hexene | bobphos | 40 | 20 | 1:3 | nih.gov |
C-H Activation Processes
Direct C-H activation and functionalization represent a powerful strategy in organic synthesis, allowing for the formation of C-C or C-heteroatom bonds without the need for pre-functionalized substrates. greyhoundchrom.com Palladium is one of the most widely used metals for these transformations. greyhoundchrom.com The catalytic cycle typically involves C-H bond cleavage via a concerted metalation-deprotonation (CMD) pathway, often facilitated by a directing group on the substrate, to form a palladacycle intermediate. beilstein-journals.org
The ancillary ligand on the palladium center plays a critical role. Bulky, electron-donating monophosphine ligands, a class that includes this compound, are known to be highly effective in many C-H functionalization reactions. Their primary role is often to facilitate the reductive elimination step, which can be rate-limiting. The steric bulk of the ligand can destabilize the Pd(IV) intermediate (in oxidative addition pathways) or promote the C-C or C-X bond-forming reductive elimination from the Pd(II) palladacycle intermediate, thereby turning over the catalyst efficiently. nih.gov While the specific outcome depends heavily on the reaction type and substrate, the general attributes of bulky, electron-rich phosphines make them enabling ligands for this modern synthetic methodology.
Theoretical and Computational Chemistry Studies of Phosphine Ligands
Advanced Computational Methodologies
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Absorption Wavelengths
Time-Dependent Density Functional Theory (TD-DFT) is a prominent quantum mechanical method used to investigate the electronic excited states of molecules. wikipedia.orgmpg.de It is particularly valuable for predicting and interpreting UV-Vis absorption spectra, which provide crucial information about the electronic transitions within a molecule or a metal complex. wikipedia.org For organometallic complexes containing phosphine (B1218219) ligands, TD-DFT can elucidate the nature of these transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand (IL) transitions. nih.govacs.org
The accuracy of TD-DFT calculations depends on the choice of the exchange-correlation functional and the basis set. nih.gov For instance, studies on gold phosphine thiolate complexes have utilized TD-DFT to investigate the origin of their emission properties, correlating calculated excitation energies with experimental absorption spectra. nih.govacs.org In one such study, the absorption of a gold phosphine thiolate complex at 3.6 eV was identified as primarily a ligand-to-metal transition with some interligand character. nih.govacs.org Similarly, TD-DFT has been successfully applied to model the UV-vis absorption spectra of nickel complexes, showing good agreement between calculated and experimental data for characteristic long-wavelength absorptions. acs.org
These computational models allow researchers to understand how modifications to the phosphine ligand structure, such as altering the substituents on the phosphorus atom, can influence the electronic properties and, consequently, the absorption wavelengths of the resulting metal complexes. researchgate.net While specific TD-DFT studies on Cyclohexylbis(2-ethylphenyl)phosphine were not found in the reviewed literature, the principles and methodologies are directly applicable. By calculating the electronic transitions, chemists can predict the color and photochemical behavior of complexes containing this and other phosphine ligands.
| Complex | Calculated λmax (nm) | Experimental λmax (nm) | Transition Character | Reference |
|---|---|---|---|---|
| (TPA)AuSCH(CH3)2 | 344 (3.6 eV) | N/A | LMCT/Interligand | nih.govacs.org |
| cis-[Ni(C6F5)2(IPy)] | ~330-450 | ~330-450 | MLCT/IL | acs.org |
| PdCl42- | ~420 | 418 | Cl p -> Pd s | acs.org |
Data-Driven Approaches and Machine Learning in Ligand Design
The vast chemical space of potential phosphine ligands makes traditional experimental screening and even high-throughput computational screening impractical. rsc.orgresearchgate.net Data-driven approaches and machine learning (ML) have emerged as powerful tools to accelerate the discovery and optimization of ligands for catalysis. rsc.orgdigitellinc.com These methods leverage existing data to build predictive models that can rapidly screen virtual libraries of ligands and identify promising candidates for synthesis and testing. rsc.orgchemrxiv.org
A common workflow involves creating a large dataset of phosphine ligands with their calculated or experimentally determined properties. chemrxiv.org These properties, known as descriptors, can include steric parameters (e.g., cone angle, buried volume) and electronic parameters (e.g., Tolman Electronic Parameter, orbital energies). chemrxiv.orgumb.edu ML models are then trained on this data to learn the complex relationships between a ligand's structure and its performance in a catalytic reaction. rsc.orgresearchgate.net For example, a Δ-machine learning method has been applied to a dataset of 1,743 reactant-intermediate pairs of Rh-bisphosphine complexes to identify optimal ligands for C-H activation. rsc.orgresearchgate.netchemrxiv.org The models demonstrated robust predictive performance when trained on features derived from electron density or position-based descriptors. rsc.orgchemrxiv.org
These data-driven strategies have been successfully used to:
Predict Catalytic Activity: ML models can predict reaction outcomes like yield or enantioselectivity based on ligand descriptors. researchgate.net
Screen Virtual Libraries: Large databases of virtual phosphine ligands, such as the 'Kraken' database, can be rapidly screened to identify candidates with desired electronic and steric properties. chemrxiv.org
Guide Ligand Optimization: By understanding the structure-property relationships revealed by ML models, chemists can rationally design new ligands with improved performance. researchgate.netrsc.org
The development of comprehensive databases, such as the Metal–Phosphine Catalyst Database (MPCD), which contains metrics for metal-ligand interaction strength, is pushing the rational design of catalysts into a more quantitative era. rsc.orgrsc.org
| Application | Methodology | Key Findings/Descriptors | Reference |
|---|---|---|---|
| C-H Activation Catalyst Screening | Δ-Machine Learning | Models trained on electron density and SOAP descriptors showed high predictive accuracy (R² ≈ 0.82). Identified 10 new promising Rh-bisphosphine catalysts. | rsc.orgchemrxiv.org |
| Cross-Coupling Catalyst Discovery | Active Ligand Space (ALS) approach using the Metal-Phosphine Catalyst Database (MPCD) | Identified an optimal window of ligand binding strength (±10 kJ mol⁻¹) for highly effective catalyst screening. | rsc.orgrsc.org |
| Prediction of Tolman Electronic Parameter (TEP) | Machine Learning Model (TEPid) | Achieved accuracy within 1 cm⁻¹ compared to DFT calculations using connectivity-based descriptors. | chemrxiv.org |
| Optimization of Fluorogenic Reactions | Multivariate linear regression, polynomial regression, ensemble learning | Utilized the Kraken database descriptors to develop a predictive model for ligand fluorescence intensity. | digitellinc.com |
Management of Large Quantum Chemistry Datasets
The proliferation of high-throughput computing and machine learning in chemistry has led to the generation of massive quantum chemistry datasets. rsc.orgethz.ch Effective management of this data is crucial for ensuring its accessibility, reusability, and long-term value. rsc.orgarxiv.org For phosphine ligands, these datasets can contain millions of data points, including optimized geometries, energies, electronic properties, and calculated spectroscopic data for thousands of virtual or real compounds. chemrxiv.orgnih.gov
Key challenges in managing these large datasets include data storage, standardization, and processing. ethz.chchemrxiv.org To address these challenges, researchers are developing streamlined data management workflows and specialized databases. rsc.orgethz.ch Electronic Laboratory Notebooks (ELNs) and Laboratory Information Management Systems (LIMS) are often used to manage experimental data, but holistic data processing for large computational datasets often requires custom solutions, such as Python libraries designed to automate data merging and processing. rsc.orgethz.chchemrxiv.org
Several large-scale quantum chemistry databases have been developed, such as QM9 and PubChemQC, which, while not specific to phosphines, provide a framework for organizing molecular data. nih.govresearchgate.net Recently, more specialized databases for catalysis have emerged. For example, the Metal–Phosphine Catalyst Database (MPCD) was created to store interaction strength metrics for over ten thousand metal-phosphine ligand complexes, accessible via an online platform. rsc.org The creation of such databases involves a comprehensive protocol for data generation, including:
Systematic Molecule Generation: Creating a diverse set of molecules, for example, through combinatorial enumeration. nih.gov
Standardized Quantum Chemical Calculations: Performing calculations (e.g., geometry optimization, frequency analysis, single-point energy) at a consistent level of theory for all molecules. researchgate.net
Data Curation and Storage: Validating the results, removing duplicates, and storing the vast array of properties in an accessible format like HDF5 or CSV. researchgate.net
These efforts aim to make large chemical datasets Findable, Accessible, Interoperable, and Reusable (FAIR), which is essential for accelerating discovery through data-driven science. rsc.orgethz.ch
| Database/Initiative | Focus | Key Features | Reference |
|---|---|---|---|
| QCDGE Dataset | Small organic molecules (up to 10 heavy atoms) | Contains ~450,000 molecules with 27 ground- and excited-state properties. Provides a protocol for high-volume dataset construction. | nih.govresearchgate.net |
| Kraken Database | Virtual phosphine ligands | Contains over 300,000 hypothetical phosphine structures with calculated steric and electronic descriptors. | chemrxiv.org |
| Metal-Phosphine Catalyst Database (MPCD) | Metal-phosphine complexes | Contains over 10,000 metal-ligand interaction strength metrics. Accessible via an online platform. | rsc.org |
| High-Throughput Catalysis Workflow | Automated data management in catalysis | Utilizes Python libraries to streamline downloading, merging, processing, and re-uploading tabular data from an ELN. | rsc.orgethz.ch |
Characterization Techniques in Phosphine Chemistry Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, ¹⁹⁵Pt, etc.)
NMR spectroscopy is arguably the most powerful tool for the characterization of phosphine (B1218219) ligands in solution. magritek.com It provides detailed information about the molecular structure and the electronic environment of the observed nuclei.
³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly diagnostic for phosphine compounds. As a spin ½ nucleus with 100% natural abundance, it offers high sensitivity. The ³¹P chemical shift (δ) is highly sensitive to the electronic and steric environment of the phosphorus atom. For trialkyl/arylphosphines, these shifts can vary widely. An increase in the number of electron-donating alkyl groups, like the cyclohexyl and ethylphenyl groups in Cyclohexylbis(2-ethylphenyl)phosphine, generally leads to a shift to a higher field (more negative ppm values) compared to triphenylphosphine (B44618). The chemical shift provides a direct probe of the ligand's electronic nature. dntb.gov.ua Monitoring reactions by ³¹P NMR is also a common practice to observe the coordination of the phosphine to a metal center or its potential oxidation. magritek.com
¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the structure of the organic framework.
¹H NMR: The spectrum for this compound would be complex, showing distinct signals for the aliphatic protons of the cyclohexyl and ethyl groups, as well as aromatic protons from the phenyl rings. Integration of these signals helps confirm the ratio of different groups.
¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. A key feature is the presence of carbon-phosphorus spin-spin coupling (J-coupling). The magnitude of these coupling constants, particularly the one-bond coupling (¹JC-P), can provide insights into the hybridization and bonding environment of the carbon atoms attached to the phosphorus. dntb.gov.ua
The following table summarizes the expected NMR characteristics for this compound based on analogous compounds.
| Nucleus | Expected Chemical Shift (δ) Range | Key Features |
| ³¹P | -10 to +20 ppm | Single resonance, sensitive to electronic environment and coordination. |
| ¹H | 0.8 - 3.0 ppm (Aliphatic), 7.0 - 8.0 ppm (Aromatic) | Complex multiplets for cyclohexyl and ethyl groups; distinct signals for aromatic protons. |
| ¹³C | 20 - 45 ppm (Cyclohexyl), 15 - 30 ppm (Ethyl), 125 - 150 ppm (Aromatic) | Signals show C-P coupling; ¹JC-P is particularly informative for directly attached carbons. |
¹⁹⁵Pt NMR Spectroscopy: When the phosphine ligand is coordinated to a platinum center, ¹⁹⁵Pt NMR becomes a valuable tool. The ¹⁹⁵Pt chemical shift is highly sensitive to the nature of the ligands in the coordination sphere. Furthermore, the one-bond platinum-phosphorus coupling constant (¹JPt-P), typically observed in the ³¹P NMR spectrum, provides direct evidence of coordination and information about the trans influence of the ligand opposite to the phosphine. researchgate.net For a complex containing this compound, a large ¹JPt-P value would be expected, indicative of a strong Pt-P bond. researchgate.net
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by bands corresponding to C-H stretching and bending vibrations from the cyclohexyl, ethyl, and phenyl groups. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region, while aliphatic C-H stretching would be observed around 2850-3000 cm⁻¹. Vibrations involving the phosphorus atom, such as the P-C stretch, are typically weaker and occur in the fingerprint region of the spectrum. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule. Arylphosphines like this compound exhibit absorption bands in the UV region, typically arising from π → π* transitions within the aromatic rings. The position and intensity of these absorptions can be influenced by the substitution on the phenyl rings and the geometry of the molecule. Upon coordination to a transition metal, new absorption bands, such as metal-to-ligand charge transfer (MLCT) bands, may appear, often in the visible region. uef.fiuni-konstanz.de
Mass Spectrometry and Microanalysis
Mass Spectrometry (MS): Mass spectrometry is a crucial technique for determining the molecular weight of a compound. For this compound (C₂₆H₃₇P), high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular mass, and thus its elemental formula. The fragmentation pattern observed in the mass spectrum can also provide structural information, helping to confirm the connectivity of the various groups within the molecule. nih.gov
Microanalysis: Elemental analysis, or microanalysis, provides the percentage composition of elements (carbon, hydrogen, etc.) in a pure sample. The experimentally determined percentages are compared with the calculated values for the proposed formula. For a new compound like this compound, a close match between the found and calculated values is essential evidence of its purity and elemental composition. uni-konstanz.deresearchgate.net
| Technique | Information Obtained | Expected Result for C₂₆H₃₇P |
| Mass Spectrometry | Molecular Weight & Formula | [M+H]⁺ peak at m/z ≈ 381.26 |
| Microanalysis | Elemental Composition | C, 82.06%; H, 9.80%; P, 8.13% |
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. rsc.org If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. researchgate.net This information is invaluable for understanding the steric profile of the ligand. Key structural parameters, such as the P-C bond lengths and the C-P-C bond angles, directly inform computational models and help rationalize the ligand's behavior in catalytic systems. The solid-state conformation, showing the relative orientation of the bulky cyclohexyl and 2-ethylphenyl groups, would also be clearly visualized. rsc.org
X-ray Photoelectron Spectroscopy (XPS) and Powder X-ray Diffraction (PXRD) for Solid Materials
Powder X-ray Diffraction (PXRD): While single-crystal X-ray diffraction requires a perfect crystal, PXRD is used to analyze polycrystalline or powdered solid samples. It is primarily used to identify the crystalline phase of a material. For a newly synthesized batch of this compound, PXRD can confirm the bulk purity of the crystalline solid and ensure that a single crystalline form has been produced. acs.org
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information on the elemental composition and the chemical (oxidative) state of the elements within the top few nanometers of a material's surface. wikipedia.org For a solid sample of this compound, XPS can confirm the presence of phosphorus, carbon, and any surface contaminants. The binding energy of the P 2p core level is particularly useful, as it shifts depending on the oxidation state of the phosphorus atom. This makes XPS a powerful tool for detecting any surface oxidation of the phosphine to phosphine oxide, which is a common decomposition pathway. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
